molecular formula C16H10ClFN2OS B2661193 [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone CAS No. 339022-57-0

[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone

Cat. No.: B2661193
CAS No.: 339022-57-0
M. Wt: 332.78
InChI Key: PTRCNTWXOTXGKP-UHFFFAOYSA-N
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Description

[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorinated aniline group, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorinated Aniline Group: The chlorinated aniline group can be introduced via nucleophilic substitution reactions, where a chloroaniline derivative reacts with the thiazole ring.

    Attachment of the Fluorinated Phenyl Group: The fluorinated phenyl group can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate fluorinated aryl halides and palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, palladium catalysts, organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing therapeutic agents.

    Cell Signaling: It can be used to modulate cell signaling pathways, providing insights into cellular processes and potential drug targets.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or monitor biological processes.

Industry:

    Agriculture: The compound may be used as a pesticide or herbicide, providing protection against pests and weeds.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active ingredients.

Mechanism of Action

The mechanism of action of [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

    [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-chlorophenyl]methanone: Similar structure but with a chlorinated phenyl group instead of a fluorinated one.

    [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-methylphenyl]methanone: Similar structure but with a methylated phenyl group instead of a fluorinated one.

    [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-methoxyphenyl]methanone: Similar structure but with a methoxylated phenyl group instead of a fluorinated one.

Uniqueness: The presence of the fluorinated phenyl group in [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-4-13(12)20-16-19-9-14(22-16)15(21)10-5-7-11(18)8-6-10/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRCNTWXOTXGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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